2-(4-Bromophenyl)-1,3-benzoxazol-5-amine
Description
Historical Context and Significance of the Benzoxazole (B165842) Heterocyclic Scaffold in Contemporary Chemical Research
The benzoxazole scaffold, an aromatic organic compound formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is a vital and honored structure in medicinal chemistry. globalresearchonline.netresearchgate.net Its aromaticity lends it considerable stability, while the heterocyclic nature provides reactive sites for functionalization. globalresearchonline.net Historically, the benzoxazole core is found in various natural products and has become a cornerstone in the synthesis of bioactive molecules. researchgate.netjocpr.com
The significance of this scaffold in contemporary research is underscored by its classification as a "privileged" structure. This term is used for molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities. researchgate.net Benzoxazoles can be considered structural isosteres of naturally occurring nucleic bases like adenine (B156593) and guanine, which may allow them to interact readily with biological macromolecules. globalresearchonline.netjocpr.com This inherent bioactivity has cemented the benzoxazole nucleus as a key building block in drug discovery and development, with research consistently revealing new therapeutic potentials. nih.govglobalresearchonline.net
Overview of Functionalized Benzoxazole Derivatives and their Broad Academic Relevance
The versatility of the benzoxazole scaffold allows for extensive functionalization, leading to a vast library of derivatives with diverse chemical properties and biological effects. researchgate.net The 2-substituted benzoxazoles, in particular, have garnered significant attention from researchers due to their wide-ranging applications in medicinal chemistry. nih.govmdpi.com Modifications on the benzoxazole nucleus have produced compounds with an impressive spectrum of pharmacological activities. globalresearchonline.netglobalresearchonline.net
These activities are extensively documented in academic literature and span numerous therapeutic areas. The broad academic relevance of these derivatives is rooted in their proven potential as scaffolds for developing new agents to combat a variety of diseases. wisdomlib.orgtandfonline.com
Table 1: Reported Biological Activities of Functionalized Benzoxazole Derivatives
| Biological Activity | Description | References |
| Anticancer/Antitumor | Compounds show the ability to inhibit the growth of cancer cells and tumors. | globalresearchonline.netresearchgate.netjocpr.comwisdomlib.org |
| Antimicrobial | Activity against various microorganisms, including bacteria and fungi. | jocpr.comnih.govwisdomlib.orgmdpi.com |
| Anti-inflammatory | Derivatives have been shown to reduce inflammation. | globalresearchonline.netresearchgate.netnih.govtandfonline.com |
| Antiviral | Some compounds exhibit activity against viruses, including HIV. | globalresearchonline.netresearchgate.netwisdomlib.org |
| Anticonvulsant | Potential for treating seizures and related neurological disorders. | globalresearchonline.nettandfonline.com |
| Antitubercular | Activity against the bacterium responsible for tuberculosis. | globalresearchonline.netresearchgate.net |
| Antioxidant | Ability to neutralize harmful free radicals in biological systems. | wisdomlib.orgtandfonline.com |
| Analgesic | Some derivatives have demonstrated pain-relieving properties. | globalresearchonline.netjocpr.com |
Rationale for Dedicated Investigation of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine as a Unique Chemical Entity
The specific molecular architecture of this compound provides a compelling rationale for its focused investigation. The rationale is built upon the strategic combination of three key structural motifs: the benzoxazole core, the 4-bromophenyl group at the 2-position, and the amine group at the 5-position.
The Benzoxazole Core: As established, this scaffold provides a stable, bioactive foundation with proven therapeutic potential across multiple disease areas. globalresearchonline.netnih.gov
The 4-Bromophenyl Group: The presence of a halogen, specifically bromine, on the phenyl ring at the 2-position is a common strategy in medicinal chemistry. The bromo-substituent can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can influence ligand-receptor binding. It also serves as a versatile synthetic handle for further chemical modifications through cross-coupling reactions. nih.govmdpi.com
The 5-Amine Group: The amine (-NH₂) group at the 5-position of the benzoxazole ring is a critical site for derivatization. It acts as a nucleophile, allowing for the straightforward synthesis of a wide array of analogues, such as amides or Schiff bases. mdpi.comevitachem.com This functional group provides a key attachment point for introducing other pharmacophores or modifying the compound's physicochemical properties, such as solubility and polarity. The synthesis of related compounds like 2-(aminophenyl)-5-aminobenzoxazoles highlights the utility of these amine groups as reactive sites for building more complex molecules. google.com
The unique combination of these three components suggests that this compound is not just another benzoxazole derivative, but a highly strategic building block. It is a platform for creating new chemical libraries to screen for enhanced or novel biological activities, particularly in areas like oncology and infectious diseases where benzoxazoles have already shown promise. nih.gov
Scope and Objectives of Research on this compound and its Analogues
The primary objective of research focused on this compound and its analogues is the discovery and development of novel molecules with significant therapeutic or material science applications. The scope of this research is multifaceted, encompassing several key areas.
Table 2: Research Objectives for this compound and its Analogues
| Research Area | Key Objectives |
| Medicinal Chemistry | To synthesize new derivatives by modifying the 5-amine group to explore structure-activity relationships (SAR). |
| To evaluate these new compounds for specific biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects. nih.govnih.gov | |
| To investigate their potential as inhibitors of specific biological targets, for example, protein kinases like VEGFR-2, which are implicated in cancer. nih.gov | |
| Materials Science | To explore the use of this compound as a building block for fluorescent dyes and probes, leveraging the conjugated π-system of the benzoxazole core for photophysical applications. jocpr.com |
| To investigate its potential incorporation into polymers or covalent organic frameworks (COFs), utilizing the dual amine functionality for polymerization reactions. | |
| Synthetic Methodology | To develop novel, efficient, and environmentally friendly synthetic routes for the production of the core molecule and its derivatives. nih.govorganic-chemistry.org |
The overarching goal is to leverage the specific structural features of this compound to design and create next-generation compounds. By systematically modifying the molecule and studying the resulting changes in its properties, researchers aim to develop new entities with improved efficacy, selectivity, and novel mechanisms of action for a wide range of scientific applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONYSDWJNLNHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352205 | |
| Record name | 2-(4-bromophenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54995-56-1 | |
| Record name | 2-(4-bromophenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 2 4 Bromophenyl 1,3 Benzoxazol 5 Amine
Established Synthetic Pathways for the Benzoxazole (B165842) Core Structure
The construction of the benzoxazole ring system can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. These methods primarily rely on the formation of the oxazole (B20620) ring fused to a benzene (B151609) nucleus, typically starting from ortho-substituted anilines.
Cyclocondensation Reactions of o-Aminophenols with Carbonyl Precursors and Derivatives
The most traditional and widely employed method for benzoxazole synthesis is the condensation of an o-aminophenol with a carbonyl compound or its derivative, followed by cyclodehydration. This versatile approach allows for the introduction of a wide array of substituents at the 2-position of the benzoxazole ring.
Commonly used carbonyl precursors include carboxylic acids, aldehydes, acyl chlorides, esters, and amides. organic-chemistry.org The reaction with carboxylic acids often requires a dehydrating agent or high temperatures to facilitate the final cyclization step. Polyphosphoric acid (PPA) is a frequently used medium for this transformation, acting as both a catalyst and a solvent. researchgate.net
The reaction with aldehydes initially forms a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole. Various oxidizing agents can be employed for this purpose. guidechem.com The use of acyl chlorides, on the other hand, typically proceeds under milder conditions, often in the presence of a base to neutralize the liberated hydrochloric acid. organic-chemistry.org
| Carbonyl Precursor | Typical Reagents/Conditions | Reference |
| Carboxylic Acids | Polyphosphoric acid (PPA), heat | researchgate.net |
| Aldehydes | Oxidizing agents (e.g., DDQ, IBD), catalysts (e.g., samarium triflate) | organic-chemistry.orgnih.gov |
| Acyl Chlorides | Base (e.g., pyridine, triethylamine) | organic-chemistry.org |
| Esters | High temperatures or acid/base catalysis | organic-chemistry.org |
| Amides | Triflic anhydride (B1165640) (Tf2O), 2-Fluoropyridine | researchgate.net |
Oxidative Cyclization Strategies in Benzoxazole Formation
Oxidative cyclization represents another important avenue for the synthesis of benzoxazoles. These methods often involve the in situ generation of a reactive intermediate that subsequently cyclizes to form the heterocyclic ring. A common strategy is the oxidative cyclization of phenolic Schiff bases, which are formed from the condensation of o-aminophenols and aldehydes. nih.gov Various oxidants, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and hypervalent iodine reagents, have been successfully utilized. organic-chemistry.orggoogle.com
Elemental sulfur has also been employed as an oxidant in the synthesis of 2-alkylbenzoxazoles from o-aminophenols and ketones. orgsyn.org Furthermore, metal-free oxidative annulation of phenols and amines provides a direct route to benzoxazoles. google.com These methods are often favored for their operational simplicity and the ability to proceed under relatively mild conditions.
Transition Metal-Catalyzed (e.g., Palladium, Copper) Cyclization Approaches
In recent years, transition metal-catalyzed reactions have gained prominence in the synthesis of benzoxazoles due to their high efficiency and functional group tolerance. researchgate.net Palladium and copper catalysts are the most extensively studied in this context.
Palladium-catalyzed methods often involve the intramolecular C-O bond formation from a suitable precursor, such as an o-haloanilide. organic-chemistry.orgnih.gov Copper-catalyzed cyclizations of ortho-haloanilides also provide a general route to benzoxazoles and benzothiazoles, with the reaction believed to proceed through an oxidative addition/reductive elimination pathway. orgsyn.org These copper-catalyzed approaches are particularly attractive due to the lower cost and toxicity of copper compared to palladium. orgsyn.org
| Metal Catalyst | Precursor Type | Key Features | Reference |
| Palladium | o-haloanilides | High efficiency, broad substrate scope | organic-chemistry.orgnih.gov |
| Copper | o-haloanilides | Lower cost, good yields | orgsyn.org |
Utilization of Electrophilic Cyanating Agents for 2-Aminobenzoxazole Synthesis
The synthesis of 2-aminobenzoxazoles, a key subclass of benzoxazoles, often requires specialized methods. One prominent approach involves the cyclization of o-aminophenols with an electrophilic cyanating agent. Historically, the highly toxic cyanogen (B1215507) bromide (BrCN) was widely used for this purpose. google.com
To address the toxicity concerns associated with BrCN, safer alternatives have been developed. N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has emerged as a non-hazardous electrophilic cyanating agent for the synthesis of 2-aminobenzoxazoles from o-aminophenols. researchgate.netrsc.orggoogle.com The reaction can be promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), or a strong base like lithium hexamethyldisilazide (LiHMDS). researchgate.net This method offers operational simplicity and a broad substrate scope. researchgate.netgoogle.com
Sustainable and Green Chemistry Methodologies in Benzoxazole Synthesis
The principles of green chemistry have increasingly influenced the development of synthetic methodologies for benzoxazoles. These efforts focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.net
One green approach involves the use of samarium triflate as a reusable acid catalyst for the condensation of o-aminophenols and aldehydes in an aqueous medium. orgsyn.org Another sustainable method utilizes imidazolium (B1220033) chlorozincate (II) ionic liquid supported on magnetic nanoparticles as a catalyst for the solvent-free synthesis of benzoxazoles under ultrasound irradiation. nih.gov This catalyst can be easily recovered using an external magnet and reused for several cycles. nih.gov Electrochemical synthesis, which avoids the use of chemical oxidants, also represents a green pathway to 2-arylbenzoxazoles. nih.gov
Targeted Synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine
The synthesis of the specifically substituted this compound can be achieved through the strategic application of the general methods described above, using appropriately functionalized starting materials. A direct and effective route involves the condensation of 2,4-diaminophenol (B1205310) with 4-bromobenzoic acid or a derivative thereof.
A well-established method for the synthesis of 2-aryl-5-aminobenzoxazoles is the reaction of 2,4-diaminophenol with a substituted benzoic acid in the presence of polyphosphoric acid (PPA) at elevated temperatures. researchgate.net This one-pot procedure directly affords the desired benzoxazole core with the amino group at the 5-position and the substituted phenyl group at the 2-position.
In the context of synthesizing this compound, the reaction would proceed as follows: 2,4-diaminophenol is reacted with 4-bromobenzoic acid in PPA at a temperature range of 170-200 °C. researchgate.net The PPA serves as both the acidic catalyst and the dehydrating agent to facilitate the cyclocondensation.
Reaction Scheme for the Synthesis of this compound
An alternative, though less direct, approach would involve the initial synthesis of 2-(4-bromophenyl)-5-nitrobenzoxazole from 2-amino-4-nitrophenol (B125904) and 4-bromobenzoic acid, followed by the reduction of the nitro group to an amine. However, the direct condensation with 2,4-diaminophenol is generally more atom-economical and efficient.
Precursor Synthesis and Strategic Functionalization for Bromine and Amine Moieties
The construction of the this compound scaffold typically begins with the strategic synthesis of appropriately functionalized precursors. A common approach involves the condensation of a substituted o-aminophenol with a substituted benzoic acid or its derivative. nih.gov
A key precursor, 2-amino-4-nitrophenol, often serves as the starting point for introducing the amine functionality at the 5-position of the benzoxazole ring. The synthesis of the benzoxazole nucleus can be achieved through a boronic acid-catalyzed condensation of aminonitrophenols with 4-(dimethylamino)benzoic acid. nih.gov Subsequent reduction of the nitro group to an amine yields the desired 5-aminobenzoxazole derivative. nih.gov
Another documented synthetic route involves the condensation of 2-amino-4-sodium nitrophenolate with a nitrobenzoyl chloride to form an ester intermediate. This intermediate is then cyclized under strong acid catalysis to yield 2-(nitrophenyl)-5-nitrobenzoxazole. The final step is a hydrogenation reaction, typically catalyzed by palladium on carbon (Pd/C), to reduce both nitro groups simultaneously, affording 2-(aminophenyl)-5-aminobenzoxazole. google.com
The bromine atom on the phenyl ring is typically introduced via the use of a brominated starting material, such as 4-bromobenzaldehyde (B125591) or 4-bromobenzoic acid. chemicalbook.com The strategic placement of the bromine and amine functionalities is crucial as it dictates the subsequent derivatization pathways and the ultimate properties of the final compounds.
Optimization of Reaction Conditions for Yield, Selectivity, and Purity
Optimizing reaction conditions is paramount for achieving high yields, selectivity, and purity in the synthesis of this compound and its derivatives. Key parameters that are often investigated include the choice of solvent, reaction temperature, and the nature and amount of catalysts and starting materials. researchgate.net
For the condensation reaction to form the benzoxazole ring, various solvents have been explored, with acetic acid often proving to be a suitable medium. researchgate.net The reaction temperature also plays a significant role; for instance, conducting the reaction under reflux conditions can lead to a substantial increase in product yield compared to room temperature. researchgate.net
The stoichiometry of the reactants is another critical factor. Adjusting the equivalents of the starting materials can have a direct impact on the reaction's efficiency. researchgate.net For example, using a larger amount of certain precursors can result in higher yields. researchgate.net The choice of catalyst is also crucial. While traditional Brønsted and Lewis acids can be used, novel catalytic systems are continuously being developed to improve reaction outcomes. acs.orgnih.gov
The following table summarizes the optimization of various reaction parameters for the synthesis of benzoxazole derivatives, which can be extrapolated to the synthesis of the target compound.
| Parameter | Condition | Effect on Reaction | Reference |
|---|---|---|---|
| Solvent | Acetic Acid | Preeminent solvent for the reaction, leading to higher yields. | researchgate.net |
| Temperature | Reflux | Significantly increases the product yield compared to room temperature. | researchgate.net |
| Starting Material Equivalence | Increased amount of precursors | Can result in a higher yield of the final product. | researchgate.net |
| Catalyst | Brønsted acidic ionic liquid gel | Affords a significant rate increase and high product yield. | acs.org |
Novel Catalytic Systems in the Synthesis of Specific Benzoxazole Derivatives
Recent advancements in catalysis have introduced a variety of novel systems for the synthesis of benzoxazole derivatives, offering advantages such as improved yields, milder reaction conditions, and catalyst recyclability. These systems are often more environmentally friendly than traditional methods.
Ionic Liquid Catalysts: Brønsted acidic ionic liquid gels have been employed as efficient and reusable catalysts for the synthesis of benzoxazoles under solvent-free conditions. acs.orgrsc.org This method provides high yields and simplifies product work-up. acs.orgnih.gov
Nanocatalysts: Palladium-supported nanocatalysts have been used for the one-pot synthesis of 2-phenyl benzoxazole derivatives. nih.gov Magnetic nanoparticle-supported dual acidic ionic liquids have also been investigated as "quasi-homogeneous" catalysts. nih.gov
Metal-Based Catalysts:
Copper Catalysts: Cu2O has been utilized as a catalyst in the reaction of 2-aminophenol (B121084) with substituted aryl aldehydes, resulting in high yields of 2-substituted benzoxazoles. nih.gov
Palladium Complexes: Dendronized amine polymer-supported palladium complexes have been developed for benzoxazole synthesis, offering the advantage of catalyst recyclability. nih.gov
Other Metal Catalysts: TiO2–ZrO2 has been reported as a green catalyst for the synthesis of 2-aryl benzoxazole derivatives, providing high yields in short reaction times. nih.gov Potassium ferrocyanide has also been used in a solvent-free grinding method for the synthesis of benzoxazole derivatives. rsc.orgnih.gov
Organocatalysts: Homogenous isosorbide-initiated polyepichlorohydrin-cored (ISO-PECH) polyamine organocatalysts have been developed for the condensation of 2-aminophenol and aromatic aldehydes, offering high yields and short reaction times. nih.gov
The following table provides an overview of some novel catalytic systems used in benzoxazole synthesis.
| Catalyst Type | Specific Catalyst | Key Advantages | Reference |
|---|---|---|---|
| Ionic Liquid | Brønsted acidic ionic liquid gel | High yields, reusable, solvent-free conditions | acs.orgrsc.org |
| Nanocatalyst | Palladium-supported [SMNP@GLP][Cl] | Good to excellent yields in one-pot synthesis | nih.gov |
| Metal-Based | Cu2O | High yields under ambient conditions | nih.gov |
| Dendronized amine polymer-supported Palladium | Reusable, low catalyst loading | nih.gov | |
| TiO2–ZrO2 | Green catalyst, short reaction time, high yield | nih.gov | |
| Organocatalyst | ISO-PECH polyamine | Economical, reusable, high yield, short reaction time | nih.gov |
Derivatization Pathways and Functional Group Interconversions of this compound
The presence of three distinct reactive sites—the 5-amino group, the 4-bromophenyl moiety, and the benzoxazole ring itself—makes this compound a versatile scaffold for chemical modifications. These derivatizations are crucial for tuning the molecule's properties for various applications, particularly in the context of structure-activity relationship (SAR) studies. rsc.org
Chemical Modifications at the Benzoxazole-5-amine Position
The primary amine at the 5-position of the benzoxazole ring is a key handle for a variety of chemical transformations. Its nucleophilic nature allows for reactions with a wide range of electrophiles.
A common modification is the formation of amides through reaction with acyl chlorides or carboxylic acids. researchgate.net For instance, novel 2-(4-ethyl/fluorophenyl)-5-[(p-substituted phenyl)sulfonylamido]benzoxazole derivatives have been synthesized by reacting 5-amino-2-(4-ethyl/fluorophenyl)benzoxazole with 4-substituted benzenesulfonyl chlorides. researchgate.net SAR studies have indicated that the presence of the amino group at the 5th position can be crucial for biological activity. researchgate.net
The amine group can also be a precursor for the synthesis of other functional groups. For example, it can be diazotized and subsequently converted to other substituents. The substituents at the 5-position have been shown to be important for the biological activity of benzoxazole derivatives. nih.gov
Transformations Involving the 4-Bromophenyl Moiety
The bromine atom on the 4-bromophenyl ring serves as a versatile functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling, for example, allows for the introduction of a wide range of aryl and heteroaryl groups by reacting the bromo-substituted benzoxazole with boronic acids or their esters. The Stille coupling, using organotin reagents, and the Sonogashira coupling, with terminal alkynes, are other powerful methods for diversifying the structure at this position.
Diversification of the Benzoxazole Ring System for Structure-Activity Probing
While the benzoxazole core is generally stable, modifications to the ring system itself can be explored to probe structure-activity relationships. rsc.org This can involve the introduction of substituents onto the benzene portion of the benzoxazole ring or, more synthetically challenging, modifications to the oxazole ring.
The synthesis of benzoxazoles from various substituted 2-aminophenols allows for the introduction of a wide range of functional groups onto the benzene ring, including methyl, chloro, bromo, nitro, and methoxy (B1213986) groups. rsc.orgorganic-chemistry.org The nature and position of these substituents can significantly influence the electronic properties and biological activity of the resulting benzoxazole derivatives. rsc.org
Advanced Spectroscopic and Structural Elucidation of 2 4 Bromophenyl 1,3 Benzoxazol 5 Amine Derivatives
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bonding Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides critical insights into the molecular structure, functional groups, and bonding arrangements within 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine. The analysis of vibrational modes allows for a detailed characterization of the heterocyclic benzoxazole (B165842) core, the substituted phenyl ring, and the primary amine group.
Detailed Assignment of Characteristic Absorption Bands and Vibrational Modes
The vibrational spectrum of this compound is characterized by specific absorption bands corresponding to the stretching and bending modes of its constituent functional groups. Theoretical and experimental studies on similar benzoxazole derivatives provide a basis for these assignments. nih.govesisresearch.orgnih.gov
Key vibrational modes include:
N-H Vibrations : The amine (-NH₂) group at the 5-position of the benzoxazole ring typically exhibits symmetric and asymmetric stretching vibrations in the 3400-3200 cm⁻¹ region. The N-H bending (scissoring) mode is expected around 1650-1580 cm⁻¹.
C=N and C=C Stretching : The benzoxazole ring contains both C=N and C=C bonds. The C=N stretching vibration is typically observed in the 1630-1570 cm⁻¹ range. nih.gov Aromatic C=C stretching vibrations from both the benzoxazole system and the bromophenyl ring appear in the 1600-1450 cm⁻¹ region. nih.gov
C-O-C Vibrations : The ether linkage within the oxazole (B20620) ring gives rise to characteristic asymmetric and symmetric stretching modes. The asymmetric C-O-C stretching is typically a strong band found around 1270-1230 cm⁻¹, while the symmetric stretch appears near 1070-1020 cm⁻¹. esisresearch.org
C-Br Stretching : The vibration of the carbon-bromine bond on the phenyl ring is expected to produce a characteristic absorption in the far-infrared region, typically between 600 and 500 cm⁻¹.
Aromatic C-H Vibrations : The C-H stretching modes of the aromatic rings are observed above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are found in the 900-675 cm⁻¹ region. For the 1,4-disubstituted (para) bromophenyl ring, a strong band is expected around 850-800 cm⁻¹.
Table 1: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Asymmetric & Symmetric Stretch | 3400 - 3200 | Amine (-NH₂) |
| Aromatic C-H Stretch | 3100 - 3000 | Benzoxazole, Phenyl Ring |
| N-H Bending | 1650 - 1580 | Amine (-NH₂) |
| C=N Stretch | 1630 - 1570 | Benzoxazole Ring |
| Aromatic C=C Stretch | 1600 - 1450 | Benzoxazole, Phenyl Ring |
| C-O-C Asymmetric Stretch | 1270 - 1230 | Benzoxazole Ring |
| C-N Stretch | 1330 - 1260 | Benzoxazole Ring |
| C-O-C Symmetric Stretch | 1070 - 1020 | Benzoxazole Ring |
| C-H Out-of-Plane Bend (para-subst.) | 850 - 800 | Bromophenyl Ring |
| C-Br Stretch | 600 - 500 | Bromophenyl Ring |
Comparative Spectroscopic Analysis with Related Benzoxazole Analogues
Comparing the vibrational spectra of this compound with related analogues highlights the influence of different substituents on the molecule's vibrational properties.
Comparison with 2-(4-Aminophenyl)-1,3-benzoxazole : The primary difference lies in the substituent on the benzoxazole ring (5-amino group vs. unsubstituted). The target molecule will show characteristic N-H stretching and bending vibrations from the 5-amino group, which are absent in an unsubstituted analogue. nih.govresearchgate.net Furthermore, comparing it to an analogue like 2-mercaptobenzoxazole (B50546) reveals different characteristic vibrations; for instance, the C=S and S-H vibrations in the mercapto derivative are replaced by C-N and N-H vibrations in the 5-amino compound. chemicalbook.com
Comparison with 5-Nitro-benzoxazole Derivatives : An analogue with a nitro (-NO₂) group at the 5-position instead of an amino group would exhibit strong asymmetric and symmetric stretching bands for the NO₂ group, typically around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively. esisresearch.orgesisresearch.org These bands are absent in the 5-amino derivative, which instead shows the characteristic N-H vibrations. The strong electron-withdrawing nature of the nitro group can also influence the frequencies of the benzoxazole ring vibrations compared to the electron-donating amino group.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
Proton (¹H) NMR Spectral Interpretation for Proton Environment and Connectivity
The ¹H NMR spectrum provides precise information about the chemical environment of each proton in the molecule. The aromatic region of the spectrum is particularly informative.
Bromophenyl Protons : The 4-bromophenyl group presents a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the benzoxazole ring (H-2', H-6') and the protons ortho to the bromine atom (H-3', H-5') will have slightly different chemical shifts, typically in the range of δ 7.5-8.2 ppm. nih.govrsc.org
Benzoxazole Protons : The benzoxazole core has three aromatic protons. The proton at C4 is expected to be a doublet, coupling with the proton at C6 (meta coupling, if visible) or appearing as a singlet-like signal if coupling is minimal. The proton at C6 would likely be a doublet of doublets, coupling with both H4 and H7. The proton at C7 is expected to be a doublet, coupling with H6. These protons typically resonate between δ 6.8-7.8 ppm. nih.gov
Amine Protons : The protons of the 5-amino group (-NH₂) will appear as a broad singlet, typically in the range of δ 4.0-6.0 ppm, although its chemical shift can be highly dependent on the solvent and concentration.
Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2', H-6' | 7.9 - 8.2 | Doublet (d) |
| H-3', H-5' | 7.6 - 7.8 | Doublet (d) |
| H-4, H-6, H-7 | 6.8 - 7.8 | Multiplet (m) |
| -NH₂ | 4.0 - 6.0 | Broad Singlet (br s) |
Carbon-13 (¹³C) NMR Chemical Shift Analysis for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom, confirming the carbon framework of the molecule.
Benzoxazole Carbons : The carbon atom at the 2-position (C2), situated between the oxygen and nitrogen atoms, is highly deshielded and expected to resonate at approximately δ 160-165 ppm. The carbons of the fused benzene (B151609) ring (C4 to C7a) will appear in the aromatic region (δ 110-155 ppm). The carbon attached to the amino group (C5) and the bridgehead carbons (C3a, C7a) will have distinct shifts influenced by the heteroatoms.
Bromophenyl Carbons : The carbon atom bonded to bromine (C4') will have its chemical shift in the range of δ 125-130 ppm. The other aromatic carbons of this ring will resonate between δ 128-135 ppm, with the ipso-carbon (C1'), attached to the benzoxazole ring, appearing around δ 125-130 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| C2 (Benzoxazole) | 160 - 165 |
| C3a, C7a (Bridgehead) | 140 - 155 |
| C5 (C-NH₂) | 140 - 150 |
| C4' (C-Br) | 125 - 130 |
| Aromatic Carbons (C4, C6, C7, C1', C2', C3', C5', C6') | 110 - 135 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignments
To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons on the benzoxazole ring (e.g., H6 and H7) and within the bromophenyl ring's spin system, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbon atoms. It would be used to definitively assign each protonated carbon in the ¹³C spectrum by linking it to its corresponding, already assigned proton from the ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for identifying the connectivity between different fragments of the molecule. For instance, it would show correlations from the H-2'/H-6' protons of the phenyl ring to the C2 carbon of the benzoxazole ring, confirming the link between the two ring systems. It would also help in assigning the quaternary (non-protonated) carbons, such as C2, C3a, C5, C7a, C1', and C4'.
Through the combined application of these one- and two-dimensional NMR techniques, a complete and verified structural assignment for this compound can be achieved. mdpi.com
High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Characterization
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing not only the precise molecular mass but also invaluable information about the molecule's structure through the analysis of its fragmentation patterns. nih.govnih.gov For derivatives of this compound, techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) allow for the generation of protonated molecular ions and their subsequent fragmentation under controlled collision-induced dissociation (CID) conditions. mdpi.comresearchgate.net
The fragmentation of 2-arylbenzoxazole derivatives is complex and often involves characteristic cleavages of the heterocyclic core and the substituent groups. The primary fragmentation pathways for this compound can be predicted based on the established fragmentation of related aromatic and heterocyclic compounds. libretexts.orgnih.gov The molecular ion peak for the parent compound (C₁₃H₉BrN₂O) would be expected at an m/z corresponding to its exact mass, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).
Key fragmentation steps would likely include:
Loss of Bromine: A common fragmentation for brominated aromatic compounds is the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br).
Benzoxazole Ring Cleavage: The benzoxazole ring can undergo characteristic fragmentation, often involving the loss of a carbon monoxide (CO) molecule, a process observed in related benzofuran (B130515) derivatives. researchgate.net This can be followed by further rearrangements.
Cleavage of the Phenyl-Benzoxazole Bond: Fission of the bond connecting the bromophenyl ring and the benzoxazole core can lead to fragments corresponding to each of these moieties.
Rearrangements and Hydrogen Transfers: Intramolecular hydrogen rearrangements are common, particularly involving the amine group, which can influence the subsequent fragmentation cascade. researchgate.net
A plausible fragmentation pathway initiated by protonation on the amine or benzoxazole nitrogen would lead to a series of characteristic product ions. The analysis of these fragments allows for the unambiguous confirmation of the compound's core structure and substituent placement.
| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Structure | Neutral Loss | Fragment Ion (m/z) |
|---|---|---|---|
| 290.00/292.00 | [M+H-HCN]⁺ | HCN | 263.01/265.01 |
| 290.00/292.00 | [M+H-CO]⁺ | CO | 262.02/264.02 |
| 290.00/292.00 | [M+H-Br]⁺ | Br• | 211.07 |
| 211.07 | [M+H-Br-CO]⁺ | CO | 183.08 |
| 290.00/292.00 | [C₇H₄Br]⁺ (Bromophenyl cation) | C₆H₅N₂O | 154.95/156.95 |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms. For derivatives of this compound, this technique reveals the molecule's conformation and how it interacts with neighboring molecules to form a stable crystal lattice. mdpi.com Studies on structurally analogous compounds, such as 2-(4-aminophenyl)-1,3-benzoxazole and 2-(2-aminophenyl)-1,3-benzoxazole, provide a strong basis for understanding the solid-state architecture of the title compound. nih.govnih.gov
The crystal packing of aminobenzoxazole derivatives is heavily influenced by non-covalent interactions, particularly hydrogen bonds and π–π stacking. iucr.orgnih.gov The primary amine group (-NH₂) at the 5-position of the benzoxazole ring is a potent hydrogen bond donor, while the nitrogen atom within the oxazole ring (at position 3) acts as a hydrogen bond acceptor.
In the crystal structure of the related 2-(4-aminophenyl)-1,3-benzoxazole, molecules are linked by intermolecular N—H⋯N hydrogen bonds. nih.govresearchgate.net This specific interaction connects molecules into one-dimensional chains. These chains are then further organized into a two-dimensional network through π–π stacking interactions between the aromatic rings of adjacent chains, with centroid-centroid distances reported around 3.6560 (15) Å. nih.govresearchgate.net It is highly probable that this compound derivatives would exhibit similar supramolecular motifs, forming robust networks stabilized by a combination of these directional interactions. japtronline.com
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
|---|---|---|---|---|
| Hydrogen Bond | Amine N-H | Benzoxazole N | ~3.0 | Forms 1D molecular chains nih.govresearchgate.net |
| π–π Stacking | Benzoxazole Ring | Phenyl Ring | ~3.6 - 3.7 | Links chains into 2D sheets nih.govnih.gov |
| Weak C-H···O Bond | Aromatic C-H | Benzoxazole O | Variable | Contributes to overall lattice stability iucr.org |
| Compound | Dihedral Angle (Benzoxazole vs. Phenyl Ring) | Reference |
|---|---|---|
| 2-(4-Aminophenyl)-1,3-benzoxazole | 11.8 (1)° | nih.govresearchgate.net |
| 2-(2-Aminophenyl)-1,3-benzoxazole | 0.67 (6)° / 0.74 (8)° (two molecules in asymm. unit) | nih.gov |
| 2-(3-(tert-Butyldimethylsilyloxy)phenyl)benzoxazole | 3.2° | nih.gov |
Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Adsorption and Surface Interaction Studies
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. spectroscopyonline.com The technique can provide detailed information on the molecule-surface interaction, including the adsorption orientation and the specific functional groups involved in binding. This is achieved through the significant enhancement of Raman signals, which is governed by both electromagnetic and chemical enhancement mechanisms. spectroscopyonline.commdpi.com
For this compound, several functional groups could interact with a SERS-active substrate. The primary amine group (-NH₂) and the benzoxazole nitrogen possess lone pairs of electrons that can form a coordinate bond with the metal surface. acs.org Additionally, the π-electron systems of the aromatic rings can interact with the metal. nih.gov
Based on SERS studies of related compounds like aromatic amines and nitrogen heterocycles (e.g., triazoles), it is predicted that the adsorption of this compound onto a gold or silver surface would occur primarily through the nitrogen atoms. researchgate.netresearchgate.netnih.gov The orientation of the molecule relative to the surface dictates which vibrational modes are enhanced, according to SERS surface selection rules. If the molecule adsorbs in a perpendicular or tilted orientation, vibrational modes with a component of their polarizability change perpendicular to the surface will be most strongly enhanced. researchgate.net
Therefore, one would expect to see significant enhancement of the vibrational modes associated with:
The Amine Group: N-H bending and C-N stretching modes.
The Benzoxazole Ring: Ring breathing modes and vibrations involving the C=N bond.
The specific SERS spectrum would thus provide insight into whether the molecule binds preferentially through the exocyclic amine or the heterocyclic nitrogen, and would confirm its general orientation on the substrate. nih.gov
Following a comprehensive search for scholarly articles and computational chemistry studies, detailed theoretical and computational data specifically for the compound This compound are not available in the public domain. The required research findings for Density Functional Theory (DFT) calculations, including optimized molecular structures, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) surfaces, Natural Bond Orbital (NBO) analysis, theoretical vibrational frequencies, and computational Nuclear Magnetic Resonance (NMR) chemical shifts for this exact molecule have not been published.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the specific sections and subsections requested in the prompt. Providing data from related but different compounds would violate the explicit instruction to focus solely on "this compound".
Theoretical and Computational Chemistry Investigations of 2 4 Bromophenyl 1,3 Benzoxazol 5 Amine
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. samipubco.com For 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, MD simulations can provide critical insights into its conformational flexibility and the influence of surrounding solvent molecules on its structure and dynamics. Such studies typically involve creating a simulation box containing the molecule of interest surrounded by a large number of explicit solvent molecules (e.g., water, DMSO, or methanol) to mimic solution-phase conditions. chemrxiv.orgresearchgate.net
Solvent effects are crucial in determining molecular conformation and behavior. Simulations in different solvents would elucidate how intermolecular interactions, such as hydrogen bonds between the solvent and the compound's amine group or oxazole (B20620) nitrogen, affect its flexibility. chemrxiv.org For instance, in polar protic solvents like water or ethanol, strong hydrogen bonding networks might stabilize specific conformations, restricting the rotation between the aromatic rings. nih.gov In contrast, aprotic solvents like DMSO or nonpolar solvents would lead to different dynamic behaviors. wustl.edu These simulations can quantify the stability of ligand-receptor complexes and the role water molecules play in mediating these interactions. samipubco.comnih.gov
The data below illustrates the type of results that could be obtained from a hypothetical MD simulation study, showing the relative populations of different conformational states based on the dihedral angle between the phenyl and benzoxazole (B165842) rings in various solvents.
| Conformer | Dihedral Angle Range (°) | Population (%) | Key Interactions |
|---|---|---|---|
| A (Near-planar) | 0-30 | 75% | Hydrogen bonding with amine group |
| B (Twisted) | 30-90 | 25% | Transient solvent interactions |
| A (Near-planar) | 0-30 | 60% | Dipole interactions |
| B (Twisted) | 30-90 | 40% | Increased rotational freedom |
| A (Near-planar) | 0-30 | 45% | van der Waals forces |
| B (Twisted) | 30-90 | 55% | Significant conformational flexibility |
In Silico Prediction of Chemical Reactivity and Potential Degradation Mechanisms
In silico methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity and stability of molecules. nih.gov For this compound, these computational approaches can identify reactive sites, predict reaction pathways, and suggest potential degradation mechanisms.
A cornerstone of reactivity prediction is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, making regions with high HOMO density susceptible to electrophilic attack. youtube.com Conversely, the LUMO is the orbital that accepts electrons, and regions with high LUMO density are prone to nucleophilic attack. youtube.com For this compound, the electron-donating amine group and the electron-rich benzoxazole ring system would be expected to contribute significantly to the HOMO. The electron-withdrawing bromine atom and the aromatic systems would influence the distribution of the LUMO.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations can provide precise values for these orbital energies and the energy gap, allowing for a quantitative assessment of the molecule's stability. mdpi.com
| Descriptor | Typical Calculated Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -5.0 to -6.5 | Energy of the highest occupied molecular orbital; higher values indicate stronger electron-donating ability. |
| ELUMO | -1.0 to -2.5 | Energy of the lowest unoccupied molecular orbital; lower values indicate stronger electron-accepting ability. |
| Energy Gap (ΔE) | 3.0 to 5.0 | Difference between ELUMO and EHOMO; a smaller gap implies higher chemical reactivity and lower kinetic stability. nih.gov |
Based on this reactivity profile, potential degradation mechanisms can be computationally explored. Computational chemistry can model various reaction pathways, such as oxidation, hydrolysis, or photodecomposition. nih.gov For this compound, likely degradation pathways to investigate would include:
Oxidation: The amine group (-NH2) is a potential site for oxidation, which could lead to the formation of nitroso, nitro, or other oxidized species.
Hydrolysis: The ether linkage within the oxazole ring could be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening and the formation of an amide derivative.
Dehalogenation: The carbon-bromine (C-Br) bond could undergo reductive dehalogenation, replacing the bromine atom with a hydrogen atom, particularly in the presence of certain catalysts or reducing agents.
These computational investigations provide a theoretical framework for understanding the molecule's intrinsic properties, guiding experimental studies and predicting its behavior in various chemical environments. nih.gov
Research on Molecular Interactions and Functional Activities of 2 4 Bromophenyl 1,3 Benzoxazol 5 Amine and Its Derivatives
Structure-Activity Relationship (SAR) Studies of Substituted Benzoxazole (B165842) Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the molecular structure of a compound influences its biological activity. chemistryjournal.net By systematically altering functional groups on the benzoxazole core, researchers can identify key features that govern efficacy, potency, and selectivity. chemistryjournal.net
Impact of Substituents on Molecular Interaction Profiles
The nature and position of substituents on the benzoxazole ring system critically influence the molecule's interaction with biological targets, thereby modulating its activity. Research has shown that both electron-withdrawing and electron-releasing groups can enhance the antiproliferative and antimicrobial effects of these compounds. researchgate.net
Key Findings on Substituent Effects:
Electron-Withdrawing Groups: The presence of electron-withdrawing groups such as chlorine (Cl), nitro (NO2), and bromine (Br) has been shown to improve anti-proliferative activity. researchgate.net Specifically, substitutions of Cl and NO2 at the ortho- and para-positions, or Br at the meta-position of the phenyl ring, enhanced activity against colon cancer cells. researchgate.net For interactions with DNA, derivatives featuring a nitro (-NO2) group on the benzoxazole ring demonstrated more favorable interaction energies. scielo.br The introduction of suitable electron-donating (D) and electron-accepting (A) units into the molecular structure can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which in turn influences the compound's electronic properties and reactivity. nih.gov
Electron-Releasing Groups: An amino (-NH2) group located on the phenolic ring of 2-(2'-hydroxyphenyl)-benzoxazole derivatives was found to result in the most favorable interaction energies with DNA. scielo.br
Heterocyclic Substituents: The incorporation of a thiophene (B33073) substituent led to a benzoxazole derivative with the highest inhibitory activity in diffuse large B‐cell lymphoma (DLBCL) models. researchgate.net
Other Functional Groups: In the pursuit of potent inhibitors for fatty acid amide hydrolase (FAAH), SAR studies revealed that incorporating an isoindoline (B1297411) group at the 2-position of the benzoxazole ring gave rise to particularly potent compounds. researchgate.net
The following table summarizes the observed impact of various substituents on the biological activities of benzoxazole derivatives.
| Substituent Group | Position | Observed Effect | Biological Activity |
| Chlorine (Cl), Nitro (NO2) | Ortho, Para | Enhanced Activity | Anti-proliferative researchgate.net |
| Bromine (Br) | Meta | Enhanced Activity | Anti-proliferative researchgate.net |
| Thiophene | C2-substituent | Highest Inhibitory Activity | Anti-cancer (DLBCL) researchgate.net |
| Amino (-NH2) | Phenolic Ring | Favorable Interaction Energy | DNA Binding scielo.br |
| Nitro (-NO2) | Benzoxazole Ring | Favorable Interaction Energy | DNA Binding scielo.br |
| Isoindoline | 2-position | Potent Inhibition | FAAH Inhibition researchgate.net |
Positional Isomer Effects on Molecular Recognition and Functional Modulation
The specific placement of substituents on the benzoxazole scaffold, known as positional isomerism, is crucial for molecular recognition and can dramatically alter biological function. Even subtle changes in the location of a functional group can lead to a complete loss of activity, underscoring the precise structural requirements for effective ligand-target binding.
For instance, studies on 2-amino-5-arylbenzoxazole derivatives as inhibitors of human fatty acid amide hydrolase (hFAAH) demonstrated the critical importance of substituent positioning. researchgate.net When the aryl substituent at the 5-position of the benzoxazole core was moved to other locations, the resulting positional isomers exhibited little to no inhibitory activity against hFAAH. researchgate.net This highlights that a specific arrangement of atoms is necessary for the compound to fit correctly into the enzyme's active site.
Similarly, research on the antibacterial activity of benzoic acid derivatives against E. coli showed a clear effect of positional isomerism. nih.gov The placement of hydroxyl and methoxyl substituents on the benzoic ring influenced their efficacy, with a hydroxyl group at the second carbon atom (ortho position) significantly reducing the time required to kill the bacteria compared to other isomers. nih.gov
Mechanistic Studies of Biological Interactions
Mechanistic studies aim to elucidate the specific molecular processes through which a compound exerts its biological effects. This involves identifying cellular targets, understanding interactions with biomolecules, and characterizing the kinetics of these processes.
In Vitro Investigations on Cellular Targets and Pathways
In vitro studies using cancer cell lines have identified several key cellular targets and signaling pathways modulated by benzoxazole derivatives.
Akt/NF-κB Signaling: Molecular docking analyses have indicated that benzoxazole derivatives exhibit strong binding affinities for Akt and nuclear factor kappa B (NF-κB), two proteins that play crucial roles in promoting cancer cell proliferation and survival. researchgate.net Further investigation using Western blot analysis confirmed that selected compounds could decrease the expression of phosphorylated p-NF-κB and p-Akt proteins in HBL-1 lymphoma cells. researchgate.net Interestingly, the same compounds stimulated the expression of these proteins in DHL-4 cells, suggesting that their activity is cell line-dependent and may involve diverse oncogenic signaling pathways. researchgate.net
VEGFR-2 Inhibition and Apoptosis: A number of novel benzoxazole derivatives have been evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of tumor angiogenesis. tandfonline.comresearchgate.net One potent derivative, compound 12l, was found to arrest the growth of HepG2 liver cancer cells primarily in the Pre-G1 and G1 phases of the cell cycle. tandfonline.comresearchgate.net This compound induced apoptosis, as evidenced by a significant increase in the levels of caspase-3 and the pro-apoptotic protein BAX, alongside a reduction in the anti-apoptotic protein Bcl-2. tandfonline.comresearchgate.net
CYP1A1 Induction: The anticancer prodrug Phortress, a benzothiazole (B30560) bioisostere of benzoxazoles, exerts its effect through an active metabolite that strongly activates the aryl hydrocarbon receptor (AhR). nih.gov This in turn induces the expression of the cytochrome P450 CYP1A1 gene, leading to anticancer activity. nih.gov Studies on benzoxazole analogues suggest a similar mechanism of action, with certain compounds showing potential to induce CYP1A1/2 enzymes. nih.govnih.gov
PPAR Antagonism: A series of benzoxazole-based amides and sulfonamides were found to act as dual antagonists of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ). nih.gov In colorectal cancer cell lines, the most cytotoxic of these compounds induced a concentration-dependent activation of caspases and cell-cycle arrest. nih.gov
The following table summarizes the cellular targets and pathways affected by benzoxazole derivatives based on in vitro findings.
| Cellular Target/Pathway | Affected Cell Lines | Observed Effect | Reference |
| Akt/NF-κB Signaling | HBL-1, DHL-4 | Decreased/Increased p-Akt & p-NF-κB | researchgate.net |
| VEGFR-2 | HepG2, MCF-7 | Inhibition, Apoptosis Induction | tandfonline.comresearchgate.net |
| Cell Cycle | HepG2, HT-29, HCT116 | Pre-G1/G1 Arrest | tandfonline.comresearchgate.netnih.gov |
| CYP1A1 Enzyme | Various Cancer Cells | Induction of Gene Expression | nih.govnih.gov |
| PPARα/γ Receptors | HT-29, HCT116 | Dual Antagonism, Caspase Activation | nih.gov |
Enzyme Inhibition Mechanisms and Kinetics
Benzoxazole derivatives have been identified as inhibitors of several key enzymes, with studies providing insights into their inhibition mechanisms and kinetics.
Aldehyde Oxidase: Certain benzoxazoles inhibit the oxidation of quinazoline (B50416) by rabbit liver aldehyde oxidase. nih.govsigmaaldrich.com In all cases, mixed inhibition kinetics were observed. nih.govsigmaaldrich.com The inhibition was characterized by a Ki/KI ratio greater than 1.0, where Ki represents the inhibitor constant for binding to the free enzyme, and KI is the inhibitor constant for binding to the enzyme-substrate complex. nih.gov
DNA Gyrase: DNA gyrase is a well-established bacterial enzyme target for many 2-substituted benzoxazole derivatives. nih.govresearchgate.net Molecular docking studies suggest that the antibacterial activity of these compounds can be linked to the inhibition of this enzyme, which is essential for bacterial DNA replication. nih.govresearchgate.netbenthamdirect.com
Cyclooxygenase (COX): As a mechanism for their anti-inflammatory properties, benzoxazole derivatives have been designed and evaluated as inhibitors of COX enzymes. nih.gov Research has focused on developing selective COX-2 inhibitors to achieve therapeutic benefits while minimizing the side effects associated with COX-1 inhibition. nih.gov
Cholinesterases: Some benzoxazole and naphthoxazole analogs have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.commdpi.com Kinetic studies performed via UV-Vis spectroscopy on the most active compound, 4-(Naphtho[1,2-d] researchgate.netscielo.broxazol-2-yl)benzene-1,3-diol, identified it as a mixed-type inhibitor of AChE. mdpi.com
Molecular Interactions with Biomolecules (e.g., DNA, Proteins)
The biological activity of benzoxazole derivatives stems from their direct interaction with essential biomolecules like proteins and nucleic acids.
Protein Interactions: As discussed previously, benzoxazoles bind to and inhibit a range of protein and enzyme targets. Molecular docking studies are frequently used to predict and analyze these interactions. For instance, docking simulations of VEGFR-2 inhibitors showed that they bind to key amino acids in the active site in a manner similar to the established drug sorafenib. tandfonline.comresearchgate.net In silico studies have also been employed to understand the binding modes of benzoxazoles with targets such as Akt, NF-κB, DNA gyrase, CYP1A1, and PPARs. researchgate.netnih.govnih.govnih.gov The oxygen and nitrogen atoms within the benzoxazole structure can act as hydrogen bond acceptors, facilitating interactions within the polar regions of enzyme active sites. researchgate.net
DNA Interactions: Benzoxazole derivatives have been shown to bind to DNA, with intercalation being a common mode of interaction. scielo.brperiodikos.com.br This involves the planar benzoxazole ring system inserting itself between the base pairs of the DNA double helix. scielo.br The planarity of the molecule is a crucial factor for the strength of this intercalative binding. scielo.br Molecular dynamics simulations of benzoxazole-DNA complexes have shown that the interactions are stable and cause only minimal structural distortions in the DNA. scielo.br In addition to intercalation, some derivatives have been observed to bind in the minor groove of the DNA helix. scielo.br The interaction with DNA can also be indirect, through the inhibition of enzymes that process DNA, such as DNA gyrase. nih.gov
Computational Docking Studies for Ligand-Receptor Interactions
Computational docking is a critical tool for predicting how a ligand, such as 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, might bind to a biological target. Although specific docking studies for this exact compound are not readily found, research on analogous 2-substituted benzoxazole derivatives provides a framework for understanding its potential interactions.
Docking studies on various 2-phenylbenzoxazole (B188899) derivatives have shown their potential to bind to the active sites of enzymes like tyrosinase and cyclooxygenase (COX). For instance, in studies of 2-phenylbenzoxazole compounds as tyrosinase inhibitors, the active site of the enzyme is identified as the putative binding location. The binding affinities for these compounds, which share the same core structure as this compound, have been calculated in the micromolar range.
Similarly, other research has focused on designing 2-substituted benzoxazoles as selective COX-2 inhibitors. Computational screening of these derivatives against the COX-2 protein pocket helps in predicting their binding potential and guiding the synthesis of potent anti-inflammatory agents. While direct binding affinity data for this compound is unavailable, the established activity of its structural relatives suggests it could be a candidate for investigation against various enzymatic targets.
The binding mode of benzoxazole derivatives is dictated by their structural features. The benzoxazole ring system can participate in various non-covalent interactions, which are crucial for stable ligand-receptor binding.
Hydrophobic Interactions: In the case of 2-phenylbenzoxazole derivatives targeting mushroom tyrosinase, the fused benzene (B151609) ring and the 2-phenyl moiety engage in hydrophobic interactions with amino acid residues such as Ala286, Val283, Phe292, Phe264, and Val248. nih.gov
Hydrogen Bonding: The nitrogen and oxygen atoms within the benzoxazole core can act as hydrogen bond acceptors. For example, studies on other heterocyclic inhibitors show that the nitrogen atom of the heterocyclic ring can form crucial hydrogen bonds with key residues like Cys919 in the hinge region of VEGFR-2.
Halogen Bonding: The bromine atom on the phenyl ring of this compound could potentially form halogen bonds with electron-donating residues in a protein's active site, an interaction known to enhance binding affinity.
These predicted interactions, based on analogous compounds, suggest that this compound has the structural elements necessary for specific and potentially strong binding to biological macromolecules.
| Interaction Type | Potential Interacting Group on Compound | Example Interacting Residues (from Analog Studies) |
|---|---|---|
| Hydrophobic | Benzoxazole Ring, Phenyl Ring | Ala286, Val283, Phe292, Phe264, Val248 nih.gov |
| Hydrogen Bond (Acceptor) | Oxazole (B20620) Nitrogen/Oxygen | Cys919 (Hinge Region) |
| Halogen Bond | Bromine Atom | Electron-donating residues (e.g., Serine, Threonine) |
Exploration of Material Science Applications and Probe Development
The benzoxazole core is a well-known fluorophore, and its derivatives are widely explored for applications in material science, particularly as fluorescent probes and optoelectronic materials.
The inherent fluorescence of the 2-phenylbenzoxazole structure makes it an attractive scaffold for developing probes for bioimaging. The electron-rich nature of the molecule, combined with the presence of heteroatoms, often results in compounds with desirable photophysical properties, such as significant Stokes shifts and high quantum yields.
Research on compounds structurally similar to this compound has demonstrated their utility as imaging agents. For example, a series of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles were synthesized and evaluated as potential imaging probes for amyloid-β plaques, which are implicated in Alzheimer's disease. The 5-amino group on the benzoxazole ring serves as a convenient point for chemical modification to attach targeting moieties or modulate fluorescence properties.
In these studies, derivatives of the 5-amino-2-phenylbenzoxazole core exhibited strong binding to amyloid-β aggregates. Although the specific fluorescent properties of this compound have not been reported, the demonstrated success of its analogs highlights its potential as a platform for developing novel fluorescent probes for biological research.
| Analogous Compound | Target | Key Finding |
|---|---|---|
| N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide | Amyloid-β (Aβ1-40) Peptide | Showed low-nanomolar in vitro binding affinity (Ki = 9.3 nM) |
| General 2-phenylbenzoxazoles | General Fluorophore | Known to form highly fluorescent products used in screening assays researchgate.net |
Derivatives of benzoxazole are recognized for their potential in optoelectronic applications, including organic light-emitting diodes (OLEDs) and dye lasers. Their rigid, planar structure and conjugated π-system facilitate efficient charge transport and luminescence.
While no specific investigations into the optoelectronic properties of this compound have been published, the general characteristics of the benzoxazole family are promising. The performance of organic light-emitting materials is highly dependent on factors like molecular stacking and intermolecular interactions, which can be fine-tuned through chemical synthesis. The presence of the amine and bromo substituents on the this compound scaffold provides opportunities to modify its electronic properties and solid-state packing, which are key determinants of its suitability for optoelectronic devices. Further research is required to characterize its specific absorption, emission, and charge-carrier mobility properties to evaluate its potential in this field.
Future Research Directions and Concluding Perspectives
Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency and Scalability
The traditional synthesis of benzoxazoles often involves the condensation of o-aminophenols with carboxylic acids or their derivatives under harsh conditions. rsc.orgijpbs.com Future research will undoubtedly focus on the development of greener, more efficient, and scalable synthetic routes. organic-chemistry.orgtandfonline.com Key areas of development include:
Catalytic Systems: The exploration of novel catalysts, such as nanocatalysts and metal-organic frameworks, can lead to milder reaction conditions, higher yields, and improved selectivity. rsc.orgresearchgate.net The use of reusable catalysts will also contribute to the sustainability of these processes. organic-chemistry.org
Microwave and Flow Chemistry: The application of microwave-assisted synthesis and continuous flow chemistry can significantly reduce reaction times and allow for better control over reaction parameters, facilitating scalability. researchgate.net
| Synthetic Approach | Advantages | Key Research Focus |
| Novel Catalysis | Milder conditions, higher yields, reusability | Nanocatalysts, Metal-Organic Frameworks |
| One-Pot Synthesis | Reduced waste, increased efficiency | Multi-component reaction design |
| Modern Techniques | Faster reactions, better control, scalability | Microwave-assisted and continuous flow methods |
Advanced Computational Design and Screening for Tailored Molecular Properties
Computational chemistry offers powerful tools for the rational design and virtual screening of benzoxazole (B165842) derivatives with desired properties. nih.gov Future efforts in this domain will likely involve:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the electronic structure, reactivity, and spectroscopic properties of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine and its analogues. mdpi.com
Molecular Docking and Dynamics: For biological applications, molecular docking and simulation studies can predict the binding affinity and interaction mechanisms of these compounds with specific biological targets, guiding the design of more potent and selective therapeutic agents. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish correlations between the chemical structure of benzoxazole derivatives and their biological activities, enabling the prediction of the activity of novel compounds. chemistryjournal.net
Integration of Sophisticated Analytical Techniques for Real-Time and In-Situ Monitoring of Reactions and Interactions
To gain deeper insights into the behavior of this compound, the integration of advanced analytical techniques is crucial. This includes:
In-situ Spectroscopy: Techniques like in-situ NMR and IR spectroscopy can provide real-time information on reaction kinetics and mechanisms, facilitating process optimization.
Advanced Mass Spectrometry: High-resolution mass spectrometry can be used for the detailed characterization of reaction intermediates and products, as well as for studying non-covalent interactions with biological macromolecules. nih.gov
Single-Crystal X-ray Diffraction: This technique provides definitive structural information, which is essential for understanding structure-property relationships and for validating computational models. nih.gov
Deeper Elucidation of Mechanistic Pathways in Biological Systems and Advanced Molecular Target Identification
While the benzoxazole core is associated with a wide range of biological activities, the precise mechanisms of action and molecular targets are often not fully understood. jocpr.comijrrjournal.com Future research should focus on:
Target Identification: Utilizing chemical proteomics and other advanced techniques to identify the specific cellular targets of bioactive benzoxazole derivatives. nih.gov
Mechanism of Action Studies: In-depth biological assays to elucidate the downstream signaling pathways and cellular responses modulated by these compounds. researchgate.net
Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive studies to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of promising candidates. chemistryjournal.net
Synergistic Research Combining Chemical Synthesis, Advanced Characterization, and Computational Modeling
The most significant breakthroughs in the study of benzoxazole derivatives will emerge from a synergistic approach that tightly integrates synthetic chemistry, advanced analytical characterization, and computational modeling. mdpi.comrsc.org This iterative cycle of design, synthesis, testing, and refinement will accelerate the discovery of new molecules with tailored functionalities. For instance, computational predictions of promising structures can guide synthetic efforts, and experimental results can then be used to refine and improve the computational models. mdpi.com
Expansion into Emerging Fields of Chemical Biology and Functional Materials Science
The unique photophysical properties of many benzoxazole derivatives make them attractive candidates for applications beyond medicine. chemistryjournal.netrsc.org Future research will likely explore their potential in:
Chemical Biology: Development of fluorescent probes and sensors for imaging and tracking biological processes in real-time. globalresearchonline.net
Functional Materials: Incorporation of benzoxazole units into organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. researchgate.net Their propensity for solid-state fluorescence is a particularly promising avenue. rsc.org
Challenges and Opportunities in the Comprehensive Research of Benzoxazole Derivatives
Despite the immense potential, the comprehensive study of benzoxazole derivatives like this compound faces several challenges. These include the need for more efficient and sustainable synthetic methods, a deeper understanding of their mechanisms of action in biological systems, and the potential for off-target effects and toxicity. researchgate.net However, these challenges also present significant opportunities for innovation. Overcoming these hurdles through interdisciplinary collaboration will unlock the full potential of this versatile class of compounds, leading to the development of new therapeutics, advanced materials, and powerful research tools. nih.gov
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine?
- Methodological Answer : Synthesis typically involves cyclization of substituted precursors under controlled conditions. For example, intermediates like 5-amino-benzoxazole derivatives are coupled with bromophenyl groups via Ullmann or Buchwald-Hartwig amination. Reaction optimization may involve catalysts (e.g., Cu(I) or Pd-based) and protecting groups for the amine functionality. Characterization via H/C NMR and LC-MS ensures structural fidelity .
Q. How is the purity of this compound assessed?
- Methodological Answer : High-performance liquid chromatography (HPLC) with dual-column validation (C4 and C18) is employed, as demonstrated for structurally similar benzoxazole derivatives. Purity thresholds (>95%) are confirmed via retention time consistency and UV/Vis spectral analysis. Recrystallization in ethyl acetate or PE/EtOAC mixtures further refines purity .
Q. What spectroscopic methods confirm the compound’s structure?
- Methodological Answer :
- NMR : H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ ~5.0 ppm, broad). C NMR confirms the benzoxazole core (C=O at ~160 ppm) and bromophenyl substitution .
- LC-MS : Molecular ion peaks (e.g., [M+H]+) validate the molecular weight. For example, a derivative with m/z 337 [M+H]+ was confirmed via ESI-MS .
- X-ray crystallography : Resolves bond lengths/angles and confirms bromine substitution patterns. Software like SHELXL refines crystallographic data .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data during structural confirmation?
- Methodological Answer : Contradictions (e.g., unexpected splitting or integration ratios) may arise from dynamic processes (tautomerism) or impurities. Strategies include:
- Variable-temperature NMR : To identify temperature-dependent shifts caused by tautomeric equilibria.
- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to clarify connectivity.
- Complementary techniques : X-ray diffraction (using SHELX or WinGX) provides unambiguous spatial confirmation .
Q. What computational methods assist in predicting biological activity or binding modes?
- Methodological Answer :
- Docking studies : Tools like AutoDock Vina model interactions with targets (e.g., adenosine A2A receptors, as seen in benzoxazole-based antagonists). Parameters are adjusted for halogen bonding (Br-phenyl’s σ-hole interactions) .
- QSAR modeling : Correlates substituent effects (e.g., bromine’s electron-withdrawing nature) with activity trends from in vitro assays .
Q. What strategies optimize yield in multi-step syntheses of bromophenyl-benzoxazole derivatives?
- Methodological Answer :
- Reagent selection : PyBrop or EDCI/HOBt for efficient amide coupling, as used in BAY-4931 synthesis .
- Catalyst optimization : Raney nickel for selective reductions (e.g., nitro to amine groups) with hydrazine hydrate .
- Stepwise monitoring : TLC or in-line IR spectroscopy identifies intermediates, minimizing side reactions. For example, controlling cyclization temperature prevents over-oxidation .
Q. How can researchers evaluate the compound’s potential as a fluorescent probe or pharmacological agent?
- Methodological Answer :
- Photophysical profiling : Measure excitation/emission spectra in solvents of varying polarity (e.g., DMSO vs. hexane). A derivative emitted at 356 nm in DMSO, indicating polarity-dependent fluorescence .
- In vitro assays : Test against disease-relevant targets (e.g., Plasmodium falciparum for antimalarial activity). IC values and selectivity indices (e.g., >1000-fold for parasitic vs. mammalian cells) guide prioritization .
Data Analysis and Technical Challenges
Q. How are crystallographic data processed for halogen-substituted benzoxazoles?
- Methodological Answer :
- Software pipelines : SHELXL refines heavy-atom (Br) positions using high-resolution data. WinGX visualizes anisotropic displacement parameters to assess thermal motion .
- Twinned data handling : SHELXL’s TWIN/BASF commands resolve pseudo-merohedral twinning, common in brominated crystals .
Q. What analytical workflows validate synthetic intermediates in complex routes?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
